Kobe0065

Catalog No.
S548762
CAS No.
436133-68-5
M.F
C15H11ClF3N5O4S
M. Wt
449.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kobe0065

CAS Number

436133-68-5

Product Name

Kobe0065

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[2,6-dinitro-4-(trifluoromethyl)anilino]thiourea

Molecular Formula

C15H11ClF3N5O4S

Molecular Weight

449.8 g/mol

InChI

InChI=1S/C15H11ClF3N5O4S/c1-7-2-3-9(6-10(7)16)20-14(29)22-21-13-11(23(25)26)4-8(15(17,18)19)5-12(13)24(27)28/h2-6,21H,1H3,(H2,20,22,29)

InChI Key

KSJVAYBCXSURMQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Kobe0065; Kobe 0065; Kobe0065.

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl

Description

The exact mass of the compound Kobe0065 is 449.01724 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kobe0065 is a small-molecule compound being investigated for its potential to inhibit Ras, a protein that plays a crucial role in cell signaling pathways. Mutations in Ras can lead to uncontrolled cell growth and are associated with various cancers [].

Mechanism of Action

The primary function of Kobe0065 is to disrupt the interaction between Ras and Raf, another protein in the signaling cascade. By competitively binding to the GTP-bound form of Ras (Ras·GTP), Kobe0065 prevents it from activating Raf, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation [].

Studies and Findings

Research suggests that Kobe0065 exhibits promising anti-tumor activity. Studies have shown that it can:

  • Inhibit the binding of Ras·GTP to c-Raf with a Ki value of 46 ± 13 μM, indicating moderate affinity [].
  • Suppress the phosphorylation of MEK and ERK, kinases downstream of Raf in the signaling pathway [].
  • Reduce colony formation in cells harboring activated Ras mutations [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.5

Exact Mass

449.01724

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
1: Shima F, Yoshikawa Y, Ye M, Araki M, Matsumoto S, Liao J, Hu L, Sugimoto T, Ijiri Y, Takeda A, Nishiyama Y, Sato C, Muraoka S, Tamura A, Osoda T, Tsuda K, Miyakawa T, Fukunishi H, Shimada J, Kumasaka T, Yamamoto M, Kataoka T. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras-effector interaction. Proc Natl Acad Sci U S A. 2013 May 14;110(20):8182-7. doi: 10.1073/pnas.1217730110. Epub 2013 Apr 29. PubMed PMID: 23630290; PubMed Central PMCID: PMC3657810.

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